2,4-dichloro-N-(4-fluoro-2-methylphenyl)benzamide
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Overview
Description
2,4-Dichloro-N-(4-fluoro-2-methylphenyl)benzamide is a synthetic organic compound characterized by the presence of dichloro, fluoro, and methyl substituents on a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-fluoro-2-methylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-fluoro-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dichloro-N-(4-fluoro-2-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-chloro-4-trifluoromethylphenyl)benzamide
- 2,4-Dichloro-N-(3-chlorophenyl)benzamide
- 2,4-Dichloro-N-(2-(4-chlorophenyl)ethyl)benzamide
Uniqueness
2,4-Dichloro-N-(4-fluoro-2-methylphenyl)benzamide is unique due to the specific combination of substituents on the benzamide structure. The presence of both fluoro and methyl groups, along with dichloro substituents, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C14H10Cl2FNO |
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Molecular Weight |
298.1 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-fluoro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H10Cl2FNO/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(15)7-12(11)16/h2-7H,1H3,(H,18,19) |
InChI Key |
VNYFSBQUQXNHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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